

Butamifos (CAS Number 36335-67-8): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamifos is a selective, non-systemic organophosphate herbicide. It is primarily used for the pre-emergence control of annual weeds in various crops, including beans, rice, and vegetables. Its chemical formula is C₁₃H₂₁N₂O₄PS, and its IUPAC name is N-[ethoxy-(5-methyl-2-nitrophenoxy)phosphinothioyl]butan-2-amine. **Butamifos** exhibits a dual mechanism of action, functioning as both a microtubule assembly inhibitor and an acetylcholinesterase (AChE) inhibitor. This dual activity makes it an interesting subject for toxicological and herbicidal research. This technical guide provides a detailed overview of the available technical data for **Butamifos**, including its physicochemical properties, toxicological profile, and mode of action, with a focus on experimental methodologies and signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Butamifos** is presented in the table below. This data is crucial for understanding its environmental fate and for the preparation of standardized solutions in experimental settings.



Property	Value	Reference
CAS Number	36335-67-8	[PubChem]
Molecular Formula	C13H21N2O4PS	[PubChem]
Molecular Weight	332.36 g/mol	[PubChem]
Appearance	Yellowish-brown liquid	[U.S. EPA]
Melting Point	Not available	
Boiling Point	Decomposes before boiling	[U.S. EPA]
Density	1.26 g/cm³ at 20°C	[U.S. EPA]
Vapor Pressure	8.9 x 10 ⁻⁵ Pa at 25°C	[U.S. EPA]
Water Solubility	1.1 mg/L at 20°C	[U.S. EPA]
Log P (Octanol-Water Partition Coefficient)	4.98	[U.S. EPA]

Toxicological Profile

Butamifos is classified as moderately toxic to mammals. Its toxicity stems from its ability to inhibit acetylcholinesterase, a critical enzyme in the nervous system. The following table summarizes the available toxicological data.



Endpoint	Value	Species	Method	Reference
Acute Oral LD50	840 mg/kg	Rat	OECD Guideline 401	[U.S. EPA]
Acute Dermal	> 2000 mg/kg	Rat	OECD Guideline 402	[U.S. EPA]
Acute Inhalation	> 1.2 mg/L (4- hour exposure)	Rat	OECD Guideline 403	[U.S. EPA]
Skin Irritation	Non-irritating	Rabbit	OECD Guideline 404	[U.S. EPA]
Eye Irritation	Mildly irritating	Rabbit	OECD Guideline 405	[U.S. EPA]
Skin Sensitization	Not a sensitizer	Guinea pig	OECD Guideline 406 (Guinea Pig Maximization Test)	[U.S. EPA]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of toxicological studies. While specific protocols for **Butamifos** are not readily available in the public domain, the following sections describe standardized methodologies that are typically employed for such assessments.

Acute Oral Toxicity (LD₅₀) - OECD Guideline 401 (Upand-Down Procedure)

This method is designed to estimate the median lethal dose (LD₅₀) of a substance after a single oral administration.

• Test Animals: Young, healthy adult rats (e.g., Sprague-Dawley strain), typically females, are used. Animals are acclimated to laboratory conditions for at least 5 days before the study.



- Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water. Food is withheld overnight before dosing.
- Dose Preparation: Butamifos is typically dissolved or suspended in a suitable vehicle (e.g., corn oil). The concentration is adjusted to deliver the desired dose in a volume that is appropriate for the animal's body weight (usually 5-10 mL/kg).
- Administration: The test substance is administered by gavage using a stomach tube.
- Procedure: The study is conducted sequentially. A single animal is dosed at a starting dose level. If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level. The dose progression factor is typically 3.2. This continues until four or five animals have been dosed, and the LD₅₀ is calculated based on the pattern of survival and mortality.
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing. A gross necropsy is performed on all animals at the end of the study.

Skin Sensitization - OECD Guideline 406 (Guinea Pig Maximization Test)

This test is used to assess the potential of a substance to cause skin sensitization.

- Test Animals: Young, healthy adult guinea pigs (e.g., Hartley strain) are used.
- Induction Phase:
 - Day 0 (Intradermal Injections): Three pairs of intradermal injections are made in the shoulder region of each animal in the test group:
 - Freund's Complete Adjuvant (FCA) emulsified with water (1:1).
 - The test substance in a suitable vehicle.
 - The test substance emulsified in FCA.



- Day 7 (Topical Application): The test substance in a suitable vehicle is applied to a filter paper patch and placed over the injection sites for 48 hours.
- Challenge Phase:
 - Day 21: A non-irritating concentration of the test substance and the vehicle alone are applied to separate sites on the flank of each test and control animal.
- Observations: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to the control group.

Mode of Action

Butamifos has a dual mode of action, which is uncommon for herbicides.

Acetylcholinesterase Inhibition

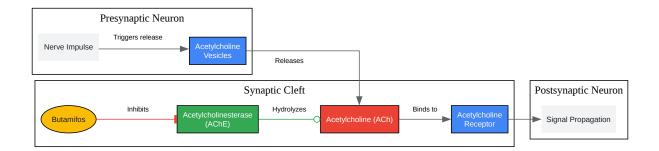
As an organophosphate, **Butamifos** inhibits the enzyme acetylcholinesterase (AChE) in the nervous system. AChE is responsible for breaking down the neurotransmitter acetylcholine at the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, which can lead to paralysis and death in susceptible organisms.

This in vitro colorimetric assay is widely used to measure AChE activity and its inhibition.

- Principle: The assay is based on the reaction of acetylthiocholine (the substrate) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
- Reagents:
 - Phosphate buffer (pH 8.0)
 - Acetylthiocholine iodide (substrate)
 - DTNB (Ellman's reagent)



- Acetylcholinesterase (from a source such as electric eel or human erythrocytes)
- Butamifos (dissolved in a suitable solvent like ethanol or DMSO)
- Procedure:
 - In a 96-well plate, add the phosphate buffer, DTNB, and the AChE enzyme solution.
 - Add different concentrations of **Butamifos** to the wells. A control well with no inhibitor is also prepared.
 - Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
 - Initiate the reaction by adding the acetylthiocholine substrate.
 - Measure the absorbance at 412 nm at regular intervals using a microplate reader.
- Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition for each **Butamifos** concentration is calculated relative to the control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



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Caption: Acetylcholinesterase inhibition by **Butamifos**.

Microtubule Assembly Inhibition

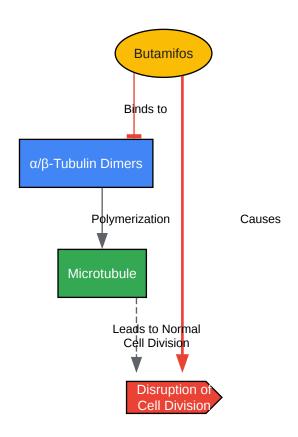
Butamifos also acts as a dinitroaniline herbicide, a class of compounds known to inhibit microtubule formation in plant cells. Microtubules are essential components of the cytoskeleton, involved in cell division, cell wall formation, and intracellular transport. By disrupting microtubule assembly, **Butamifos** interferes with these vital processes, leading to the death of susceptible weeds.

This assay measures the effect of a compound on the polymerization of tubulin into microtubules.

- Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) of the solution at 340 nm.
- · Reagents:
 - Purified tubulin (e.g., from bovine brain)
 - Polymerization buffer (e.g., PIPES buffer containing GTP and MgCl₂)
 - Butamifos (dissolved in a suitable solvent like DMSO)
 - Positive control (e.g., colchicine, a known microtubule depolymerizing agent)
 - Negative control (e.g., paclitaxel, a known microtubule stabilizing agent)
- Procedure:
 - In a temperature-controlled spectrophotometer cuvette or 96-well plate, add the polymerization buffer and different concentrations of **Butamifos**.
 - Equilibrate the mixture to 37°C.
 - Initiate polymerization by adding the purified tubulin.
 - Monitor the change in absorbance at 340 nm over time.



 Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The effect of **Butamifos** is compared to the control to determine its inhibitory activity.



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Caption: Microtubule assembly inhibition by Butamifos.

Environmental Fate

The environmental fate of a pesticide is critical for assessing its potential impact on non-target organisms and ecosystems. Key parameters include its persistence in soil and water and its potential for bioaccumulation.



Parameter	Value	Conditions	Reference
Soil Metabolism Half- life (Aerobic)	30 - 60 days	Laboratory studies	[U.S. EPA]
Hydrolysis Half-life	Stable at pH 5 and 7; 14 days at pH 9	25°C	[U.S. EPA]
Photolysis Half-life (in water)	1.5 days	[U.S. EPA]	
Bioaccumulation Factor (BCF)	330	Whole fish	[U.S. EPA]

Conclusion

Butamifos is a herbicide with a notable dual mechanism of action, targeting both the nervous system through acetylcholinesterase inhibition and cell division through microtubule assembly inhibition. Its moderate toxicity to mammals and its environmental persistence necessitate careful handling and application. The standardized experimental protocols outlined in this guide provide a framework for the continued investigation of **Butamifos** and other agrochemicals, ensuring robust and reproducible scientific data. Further research into the specific molecular interactions of **Butamifos** with its target enzymes and proteins will enhance our understanding of its herbicidal efficacy and toxicological profile.

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